
メチルドパテ
概要
説明
メチルドパテは、高血圧の治療に使用されることが知られている化学化合物です。これは、中枢作用性α-2アドレナリン作動薬であるメチルドパのエチルエステル誘導体です。 メチルドパテは、水への溶解性が高いため、臨床現場で特に有用であり、静脈内投与に適しています .
科学的研究の応用
Pharmacological Mechanism
Methyldopate functions as a centrally acting alpha-2 adrenergic agonist. It is converted in the body to alpha-methyl norepinephrine, which acts on central nervous system receptors to decrease sympathetic outflow. This results in reduced peripheral vascular resistance and lower blood pressure without significantly affecting cardiac output or renal blood flow, making it particularly useful in patients with renal insufficiency .
Clinical Applications
-
Hypertension Management
- General Use : Methyldopate is utilized for managing hypertension, especially in patients who may not tolerate other antihypertensives. It is often administered intravenously in acute settings or as an oral medication for chronic management .
- Pregnancy : Methyldopate is one of the few antihypertensive agents deemed safe during pregnancy due to its lack of teratogenic effects. It is frequently prescribed for pregnant women experiencing hypertension or pre-eclampsia .
-
Case Studies and Research Findings
- A study involving 33 hypertensive patients showed that methyldopa (and by extension methyldopate) effectively reduced blood pressure levels significantly in both sitting and standing positions . However, side effects such as liver damage were noted, emphasizing the need for careful monitoring.
- Research indicates that methyldopa may positively affect placental function in pre-eclampsia by altering angiogenic factor levels, which can be crucial for maternal and fetal health .
-
Liver Toxicity Cases
- There have been documented cases of methyldopate-induced liver injury. For instance, a 29-year-old woman developed elevated liver enzymes after starting methyldopa during pregnancy; her liver function normalized after discontinuation of the drug . Another case highlighted chronic hepatitis following prolonged use, underscoring the importance of monitoring liver function in patients receiving this medication .
Data Table: Summary of Clinical Findings
Study/Case | Patient Demographics | Treatment Regimen | Outcomes | Side Effects |
---|---|---|---|---|
JAMA Study | 33 hypertensive patients | Methyldopa | >10% BP reduction in 61% (sitting), 71% (standing) | Liver damage in 7 patients |
Pre-eclampsia Study | Pregnant women with PE | Methyldopa + Hydralazine | Decreased serum sFlt-1 and sEng levels | None reported |
Liver Injury Case 1 | 29-year-old female | Methyldopa 500 mg BID | Elevated liver enzymes; normalized post-discontinuation | Liver injury |
Liver Injury Case 2 | 25-year-old female | Methyldopa for 8 months | Chronic active hepatitis diagnosed; improved after stopping drug | Jaundice, nausea |
作用機序
メチルドパテは、体内でメチルドパに変換されることで効果を発揮します。 メチルドパは次に、α-2アドレナリン受容体の作動薬として作用し、アドレナリン神経の出力の抑制と血管収縮性のアドレナリンシグナルの減少につながります 。これにより、血圧が低下します。 正確なメカニズムは、メチルドパの中枢抑制性α-アドレナリン受容体を刺激するα-メチルノルエピネフリンへの代謝を伴います .
類似の化合物との比較
類似の化合物
メチルドパ: メチルドパテの母体化合物であり、高血圧に同様に使用されます。
クロニジン: 高血圧に使用される別の中枢作用性α-2アドレナリン作動薬。
ラベタロール: 高血圧に使用される、α遮断作用を有するβ遮断薬。
ニフェジピン: 高血圧に使用されるカルシウムチャネルブロッカー。
ヒドララジン: 高血圧に使用される血管拡張薬.
独自性
メチルドパテは、水溶性であるため、静脈内投与に適しており、特に高血圧の危機に役立ちます。 体内でメチルドパに変換される能力により、類似の治療効果を発揮しながら、異なる投与経路を提供できます .
生化学分析
Biochemical Properties
Methyldopate plays a crucial role in biochemical reactions by being converted to methyldopa, which is then further metabolized to alpha-methylnorepinephrine. Methyldopate interacts with several enzymes and proteins, including aromatic L-amino acid decarboxylase, which converts it to methyldopa. Methyldopa then interacts with dopamine beta-hydroxylase to form alpha-methylnorepinephrine, an active metabolite that acts on alpha-2 adrenergic receptors .
Cellular Effects
Methyldopate, through its active metabolite methyldopa, influences various cellular processes. It affects cell signaling pathways by stimulating alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced arterial pressure . Methyldopate also impacts gene expression and cellular metabolism by modulating neurotransmitter levels, particularly norepinephrine, which plays a role in regulating blood pressure and other physiological functions .
Molecular Mechanism
The molecular mechanism of methyldopate involves its conversion to methyldopa, which is then metabolized to alpha-methylnorepinephrine. This active metabolite binds to alpha-2 adrenergic receptors in the central nervous system, inhibiting adrenergic neuronal outflow and reducing vasoconstrictor signals . Methyldopate also inhibits the enzyme aromatic L-amino acid decarboxylase, reducing the synthesis of dopamine and norepinephrine .
Temporal Effects in Laboratory Settings
In laboratory settings, methyldopate exhibits temporal effects based on its stability and degradation. Methyldopate is rapidly converted to methyldopa, which has a half-life of approximately 1.5 to 2 hours in adults . Long-term effects of methyldopate on cellular function include sustained reduction in blood pressure and potential alterations in neurotransmitter levels . Methyldopate’s stability and degradation are influenced by factors such as pH and temperature, which can affect its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of methyldopate vary with different dosages. Low to moderate doses of methyldopate effectively reduce blood pressure without significant adverse effects . High doses can lead to toxic effects, including hypotension, bradycardia, and central nervous system depression . Threshold effects observed in these studies indicate that methyldopate’s efficacy and safety are dose-dependent .
Metabolic Pathways
Methyldopate is involved in several metabolic pathways. It is first converted to methyldopa, which is then metabolized to alpha-methylnorepinephrine by dopamine beta-hydroxylase . Methyldopa is also metabolized in the liver to form alpha-methyldopa mono-O-sulfate, the main circulating metabolite in the plasma . These metabolic pathways involve various enzymes and cofactors, including aromatic L-amino acid decarboxylase and sulfotransferases .
Transport and Distribution
Methyldopate is transported and distributed within cells and tissues through various mechanisms. It is lipid-soluble, allowing it to cross the placental barrier and appear in cord blood and breast milk . Methyldopate’s distribution is influenced by its volume of distribution, which ranges between 0.19 and 0.32 L/kg . Protein binding also plays a role in its transport and distribution, with approximately 10% to 15% of methyldopa being protein-bound .
Subcellular Localization
The subcellular localization of methyldopate and its metabolites is crucial for their activity and function. Methyldopate is primarily localized in the cytoplasm, where it is converted to methyldopa . Methyldopa and its active metabolite, alpha-methylnorepinephrine, are then transported to the central nervous system, where they exert their effects on alpha-2 adrenergic receptors . Post-translational modifications, such as sulfation, also influence the localization and activity of methyldopate’s metabolites .
準備方法
合成経路と反応条件
メチルドパテ塩酸塩は、メチルドパを無水形態に変換する新規な方法により合成することができます。 この無水メチルドパを次に加熱、再溶融し、無水塩化水素エタノール溶液中で縮合させてメチルドパテ塩酸塩を得る 。このプロセスの収率は約70%です。
工業生産方法
メチルドパテ塩酸塩の工業生産は、メチルドパを飽和塩化水素低アルコール溶液に溶解し、還流条件下で加熱することを含みます。反応が完了したら、溶媒を蒸発させ、残留物を対応するアルコールに溶解させて洗浄します。 次に、生成物を窒素保護下で結晶化する .
化学反応解析
反応の種類
メチルドパテは、次のようなさまざまな化学反応を起こします。
酸化: メチルドパテは、対応するキノンを形成するために酸化することができます。
還元: ジヒドロ誘導体を形成するために還元することができます。
置換: メチルドパテは、官能基が他の基に置き換えられる置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤などの置換反応が含まれます。条件は通常、目的の反応経路を確保するために、制御された温度とpHレベルを伴います。
生成される主要な生成物
これらの反応から生成される主要な生成物には、酸化からのキノン、還元からのジヒドロ誘導体、置換反応からの置換メチルドパ誘導体があります。
科学研究における用途
メチルドパテは、次のようないくつかの科学研究用途があります。
化学: 有機合成における試薬として、および分析化学における標準として使用されます。
生物学: 細胞プロセスへの影響とそのさまざまな生体分子との相互作用について研究されています。
化学反応の分析
Types of Reactions
Methyldopate undergoes various chemical reactions, including:
Oxidation: Methyldopate can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Methyldopate can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and substituted methyldopate derivatives from substitution reactions.
類似化合物との比較
Similar Compounds
Methyldopa: The parent compound of methyldopate, used similarly for hypertension.
Clonidine: Another centrally acting alpha-2 adrenergic agonist used for hypertension.
Labetalol: A beta-blocker with alpha-blocking activity, used for hypertension.
Nifedipine: A calcium channel blocker used for hypertension.
Uniqueness
Methyldopate is unique due to its water solubility, making it suitable for intravenous administration, which is particularly useful in hypertensive crises. Its ability to be converted into methyldopa in the body allows it to exert similar therapeutic effects while offering different administration routes .
生物活性
Methyldopate, a derivative of methyldopa, is primarily recognized for its antihypertensive properties. It acts as a centrally acting alpha-2 adrenergic agonist, which influences neurotransmitter release and modulates blood pressure. This article explores the biological activity of methyldopate, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Methyldopate is metabolized to α-methylnorepinephrine, which is an active metabolite that stimulates alpha-2 adrenergic receptors in the central nervous system. This stimulation results in decreased sympathetic outflow and reduced norepinephrine release, leading to vasodilation and lowered blood pressure. Additionally, methyldopate inhibits aromatic L-amino acid decarboxylase, reducing the synthesis of catecholamines such as dopamine and norepinephrine .
Pharmacokinetics
Absorption and Bioavailability:
- Methyldopate is administered intravenously, providing rapid onset of action.
- The bioavailability of orally administered methyldopa is approximately 25%, with significant interindividual variability (8% to 62%) noted in studies .
Distribution:
- The volume of distribution ranges from 0.19 to 0.32 L/kg for the apparent volume and 0.41 to 0.72 L/kg for the total volume .
- Methyldopate crosses the blood-brain barrier and is found in breast milk, indicating potential effects on breastfeeding infants .
Metabolism:
- The drug undergoes extensive hepatic metabolism to form several metabolites, including α-methylnorepinephrine and α-methylepinephrine, which are pharmacologically active .
Case Studies and Trials
-
Resistant Hypertension Study:
A study involving 23 patients with resistant hypertension demonstrated that methyldopate reduced systolic blood pressure from 153.67 mmHg to 135.23 mmHg (-18.44 mmHg) and diastolic blood pressure from 86.42 mmHg to 74.90 mmHg (-11.52 mmHg) over a treatment period . -
Meta-Analysis Findings:
A meta-analysis encompassing 12 randomized controlled trials with a total of 595 patients indicated that methyldopa lowers systolic blood pressure by approximately 13 mmHg and diastolic pressure by about 8 mmHg compared to placebo . The doses ranged from 500 mg to 2250 mg daily.
Study Type | Number of Patients | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
---|---|---|---|
Resistant Hypertension Study | 23 | -18.44 | -11.52 |
Meta-Analysis | 595 | -13 | -8 |
特性
IUPAC Name |
ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBYYWCXTVYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859737 | |
Record name | Ethyl 3-hydroxy-alpha-methyltyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-30-8 | |
Record name | Methyldopate [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。